3-Methoxy-1-propanol methanesulphonate

Description

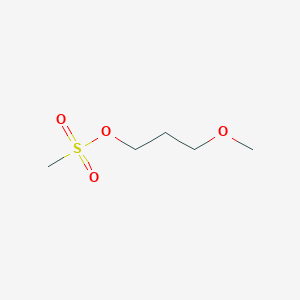

Structure

3D Structure

Properties

Molecular Formula |

C5H12O4S |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

3-methoxypropyl methanesulfonate |

InChI |

InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3 |

InChI Key |

FRQCAZXFZRBMRX-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOS(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 1 Propanol Methanesulfonate and Its Precursors

Esterification Routes to 3-Methoxy-1-propanol (B72126) Methanesulfonate (B1217627)

The conversion of the hydroxyl group in 3-Methoxy-1-propanol to a methanesulfonate (mesylate) group is a crucial step in activating the alcohol for subsequent nucleophilic substitution reactions. This transformation is typically achieved through esterification with a methanesulfonyl source.

Direct Synthesis via Reaction of 3-Methoxy-1-propanol with Methanesulfonyl Chloride

The most common and direct method for synthesizing 3-Methoxy-1-propanol methanesulfonate is the reaction of 3-Methoxy-1-propanol with methanesulfonyl chloride (MsCl). commonorganicchemistry.com This reaction involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. masterorganicchemistry.com The process results in the formation of an O-S bond and the displacement of the chloride ion. masterorganicchemistry.com A non-nucleophilic base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. masterorganicchemistry.com

Investigation of Reaction Conditions and Optimization Strategies

The efficiency and selectivity of the mesylation reaction are highly dependent on the chosen conditions. researchgate.net Optimization is key to maximizing the yield of the desired mesylate and minimizing side products. commonorganicchemistry.com

Base Selection : A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or pyridine, is commonly used. commonorganicchemistry.com The role of the base is to quench the HCl byproduct, preventing it from participating in unwanted side reactions. masterorganicchemistry.com

Solvent : An inert aprotic solvent, like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), is typically employed to dissolve the reactants without interfering with the reaction. commonorganicchemistry.com

Temperature Control : The reaction is often conducted at reduced temperatures (e.g., 0 °C) or room temperature. commonorganicchemistry.com Careful temperature control is crucial to prevent side reactions, most notably the formation of the corresponding alkyl chloride (3-chloro-1-methoxypropane) via substitution by the displaced chloride ion. commonorganicchemistry.com

Alternative Reagents : While methanesulfonyl chloride is common, methanesulfonic anhydride (B1165640) can be used as an alternative. commonorganicchemistry.com An advantage of using the anhydride is that it eliminates the possibility of forming the alkyl chloride side product, as no chloride ions are generated. commonorganicchemistry.com

| Parameter | Condition/Reagent | Purpose/Consideration |

|---|---|---|

| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Primary reagent for forming the mesylate ester. |

| Base | Triethylamine (TEA), Pyridine | Neutralizes HCl byproduct, preventing acid-catalyzed side reactions. |

| Solvent | Dichloromethane (DCM) | Inert solvent to facilitate the reaction in a single phase. |

| Temperature | 0 °C to Room Temperature | Lower temperatures minimize the formation of alkyl chloride byproduct. |

Synthesis of the Alcohol Precursor: 3-Methoxy-1-propanol

The availability of the starting alcohol, 3-methoxy-1-propanol, is critical. Several synthetic methodologies have been developed for its preparation from various readily available starting materials.

Alkylation Reactions: 1,3-Propanediol (B51772) with Methylating Agents

An economically favorable process for preparing 3-methoxy-1-propanol involves the direct alkylation of 1,3-propanediol with a methylating agent, such as methyl chloride, in the presence of a base. google.com This method is advantageous as it uses inexpensive and readily available starting materials. google.com The reaction proceeds by first forming the alkoxide of 1,3-propanediol with a base like potassium hydroxide, which then undergoes nucleophilic substitution with methyl chloride. google.comgoogle.com Using an excess of 1,3-propanediol helps to favor the formation of the mono-etherified product over the di-etherified byproduct (1,3-dimethoxypropane). google.com Research has shown this process to be highly selective, achieving high yields. google.comgoogle.com

| Base | Temperature | Pressure | Selectivity for 3-Methoxy-1-propanol | Yield |

|---|---|---|---|---|

| Potassium Hydroxide | 100 °C | 2 bar | 96% | 85% |

| Potassium Hydroxide | 100 °C | 2 bar -> 3 bar | 93% | 82% |

Methoxylation via Nucleophilic Substitution on Halogenated Propanols

The synthesis of 3-methoxy-1-propanol can also be achieved through a Williamson ether synthesis, which involves the reaction of a halogenated propanol (B110389) with a methoxide (B1231860) source. google.comwikipedia.org In this SN2 reaction, an alkoxide ion acts as the nucleophile, attacking the electrophilic carbon attached to the halogen. wikipedia.org For instance, 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol (B121458) can be treated with sodium methoxide to yield the desired product. google.com However, reported yields for these reactions have been variable and sometimes unsatisfactory. The reaction of 3-chloro-1-propanol with sodium methoxide in methanol (B129727) has been reported with yields as low as 21%, although other reports claim yields up to 69.8%. google.com The corresponding reaction with 3-bromo-1-propanol has been documented with a yield of only 20%. google.com

| Starting Material | Reagent | Reported Yield |

|---|---|---|

| 3-Chloro-1-propanol | Sodium Methoxide | 21% - 69.8% |

| 3-Bromo-1-propanol | Sodium Methoxide | 20% |

Catalytic Addition of Methanol to Unsaturated Alcohols (e.g., Allyl Alcohol) with Metal Oxide Catalysts

A more direct approach involves the catalytic addition of methanol across the double bond of an unsaturated alcohol like allyl alcohol. infona.plresearchgate.net Research has shown that 3-methoxy-1-propanol can be selectively formed using metal oxide catalysts. infona.plresearchgate.net Basic metal oxides such as Magnesium oxide (MgO), Zirconium dioxide (ZrO₂), and Aluminum oxide (Al₂O₃) have been shown to catalyze this transformation. infona.plresearchgate.net The reaction mechanism is believed to involve the generation of a methoxide ion on the basic sites of the catalyst surface. infona.plresearchgate.net This method provides a direct route from allyl alcohol, though the reported yields indicate that further optimization may be necessary for industrial application. The highest yield reported using this method was 23.6%, achieved with an MgO catalyst that had been treated in a hydrogen flow. infona.plresearchgate.net

| Catalyst | Primary Product | Highest Reported Yield |

|---|---|---|

| Magnesium Oxide (MgO) | 3-Methoxy-1-propanol | 23.6% |

| Zirconium Dioxide (ZrO₂) | 3-Methoxy-1-propanol | Not specified |

| Aluminum Oxide (Al₂O₃) | 3-Methoxy-1-propanol | Not specified |

Ring-Opening Reactions of Cyclic Ethers (e.g., 1,3-dioxane (B1201747), oxetane) with Methanol

The formation of 3-methoxy-1-propanol, a key precursor, can be achieved through the ring-opening of cyclic ethers like oxetane (B1205548). Oxetanes are four-membered heterocyclic ethers with a significant ring strain of 25.5 kcal/mol, which is comparable to that of oxiranes (27.3 kcal/mol). beilstein-journals.orgnih.gov This inherent strain makes them susceptible to ring-opening reactions when treated with nucleophiles, such as methanol. The reaction is typically catalyzed by acids or bases. nih.gov

Under acidic conditions, the oxygen atom of the oxetane ring is protonated, which activates the ring for nucleophilic attack by methanol. This reaction can proceed to yield a 3-substituted propanol derivative. For instance, the reaction of oxetane with methanol in the presence of an acid catalyst would lead to the formation of 3-methoxy-1-propanol.

Similarly, 1,3-dioxanes, which are six-membered cyclic acetals, can also undergo ring-opening reactions, although they are generally more stable than oxetanes. wikipedia.org The parent 1,3-dioxane is prepared by the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org The ring-opening of 1,3-dioxanes typically requires more stringent conditions and is often regioselective, influenced by the substituents on the ring and the nature of the reagents used. researchgate.net

Mechanistic Understanding of Methanesulfonate Ester Formation as a Reaction Byproduct

Methanesulfonate esters are often formed as undesired byproducts in reactions involving methanesulfonic acid and alcohols. Due to their potential for genotoxicity, understanding and controlling their formation is of significant concern, particularly in the pharmaceutical industry. pqri.orgresearchgate.net

Pathways from Methanesulfonic Acid and Alcohols

The formation of methanesulfonate esters from methanesulfonic acid and an alcohol, such as methanol, can proceed through different mechanistic pathways. quora.com One proposed mechanism involves the initial protonation of the alcohol by the strongly acidic methanesulfonic acid. researchgate.net The resulting protonated alcohol (an oxonium ion) is a good leaving group (water). The methanesulfonate anion then acts as a nucleophile and displaces the water molecule in an SN2 reaction, leading to the formation of the corresponding methanesulfonate ester. pqri.orgresearchgate.net

Experimental studies using isotopically labeled methanol (¹⁸O-label) have confirmed that the C-O bond of the alcohol is cleaved during the formation of methyl methanesulfonate. researchgate.netacs.orgresearchgate.net This finding is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters. acs.orgresearchgate.net

Four alternative mechanisms for the esterification of benzenesulfonic acid with methanol have been studied, which can be considered analogous to the methanesulfonic acid reaction. These include two addition-elimination pathways, an SN1 pathway through a sulfonylium cation intermediate, and an SN2 pathway involving the alkyl transfer from the protonated alcohol to the sulfonate anion. rsc.org The results of this theoretical study indicated low activation barriers for the SN1 and moderate barriers for the SN2 pathways, suggesting these are the most likely routes. rsc.org

Control of Formation by Reaction Parameters (e.g., Temperature, Water Activity, Basicity)

The formation of methanesulfonate esters as byproducts can be significantly influenced and controlled by adjusting various reaction parameters.

Temperature: Lowering the reaction temperature has been shown to dramatically reduce the rate of sulfonate ester formation. researchgate.netacs.orgresearchgate.net For example, a reduction in temperature from 40°C to 10°C resulted in a four-fold decrease in the formation of sulfonate esters. researchgate.net This is a critical control strategy for minimizing the generation of these impurities. researchgate.net

Water Activity: The presence of even small amounts of water can significantly suppress the formation of methanesulfonate esters. researchgate.netacs.orgresearchgate.net This can be attributed to a couple of factors. Water can compete with the alcohol for the proton from methanesulfonic acid, thereby reducing the concentration of the reactive protonated alcohol intermediate. pqri.org Additionally, water can promote the hydrolysis of the formed ester, shifting the equilibrium away from the ester product. pqri.org

Basicity: The acidity of the reaction medium is a crucial factor, with strongly acidic conditions being necessary for significant ester formation. researchgate.net The presence of a base, even a weak one, can neutralize the methanesulfonic acid. This neutralization prevents the protonation of the alcohol, which is the initial step in the ester formation mechanism. researchgate.net Studies have shown that when the acid is partially neutralized, the formation of the sulfonate ester is dramatically reduced. acs.orgresearchgate.net In the presence of a slight excess of base, the formation of the ester may not be detected at all. researchgate.netacs.orgresearchgate.net This provides a robust method for controlling these impurities in processes like the formation of active pharmaceutical ingredient (API) salts. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies of 3 Methoxy 1 Propanol Methanesulfonate

Nucleophilic Substitution Reactivity (SN1 and SN2 Pathways)

3-Methoxy-1-propanol (B72126) methanesulfonate (B1217627) features a methanesulfonate group (-OSO₂CH₃), which is an excellent leaving group in nucleophilic substitution reactions due to the stability of its corresponding anion (mesylate), a result of charge delocalization through resonance. The substrate's structure, being a primary alkyl methanesulfonate, is the most critical factor in determining the dominant reaction pathway. Nucleophilic substitution reactions on this compound can theoretically proceed via two distinct mechanisms: the unimolecular (SN1) or the bimolecular (SN2) pathway.

For 3-methoxy-1-propanol methanesulfonate, the reaction overwhelmingly favors the SN2 pathway. masterorganicchemistry.comlibretexts.org This preference is dictated by the primary nature of the carbon atom bonded to the leaving group. SN2 reactions involve a backside attack by a nucleophile on the electrophilic carbon, leading to a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.comchemicalnote.com This mechanism is favored for primary substrates because of the minimal steric hindrance around the reaction center, which allows the nucleophile to approach unimpeded. ulethbridge.ca

Conversely, the SN1 pathway is highly disfavored. This mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A primary carbocation, which would be formed from 3-methoxy-1-propanol methanesulfonate, is highly unstable and energetically unfavorable, making this pathway kinetically prohibitive. chemicalnote.commasterorganicchemistry.com

The kinetics and thermodynamics of the SN1 and SN2 pathways are fundamentally different and provide clear markers for identifying the operative mechanism.

Kinetics: The rate of an SN2 reaction is dependent on the concentrations of both the substrate (3-methoxy-1-propanol methanesulfonate) and the incoming nucleophile. chemicalnote.com This is described by a second-order rate law: Rate = k[Substrate][Nucleophile]. chemicalnote.com The reaction rate is directly proportional to the concentration of each reactant. In contrast, the rate-determining step of an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation. masterorganicchemistry.com Therefore, its rate law is first-order and depends only on the concentration of the substrate: Rate = k[Substrate]. masterorganicchemistry.com

Thermodynamics: The SN2 reaction proceeds through a single, high-energy transition state in which the central carbon is pentacoordinate, partially bonded to both the incoming nucleophile and the departing leaving group. chemicalnote.com The reaction profile shows a single energy barrier. The SN1 reaction, however, involves the formation of a distinct carbocation intermediate, resulting in a multi-step reaction profile with separate transition states for the formation of the carbocation and its subsequent capture by a nucleophile. masterorganicchemistry.com

| Characteristic | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] (First-order) | Rate = k[Substrate][Nucleophile] (Second-order) |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Stereochemistry | Racemization (mixture of retention and inversion) | Inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

For the SN2 reaction pathway dominant in 3-methoxy-1-propanol methanesulfonate, the reaction rate is highly sensitive to steric hindrance. masterorganicchemistry.comulethbridge.ca Any structural modification that increases crowding around the electrophilic carbon atom will significantly decrease the rate of reaction. For instance, the introduction of alkyl groups on the adjacent carbon (the β-carbon) would impede the backside approach of the nucleophile, slowing the reaction.

The presence of the methoxy (B1213986) group at the 3-position is sufficiently remote from the reaction center (the 1-position) that its steric effect is negligible. Its electronic influence, an inductive electron-withdrawing effect, is also minimal due to the distance. The primary determinant of reactivity remains the unhindered nature of the primary carbon center. ulethbridge.ca

Advanced Oxidation Processes and Degradation Mechanisms

While data on the advanced oxidation of 3-methoxy-1-propanol methanesulfonate is not available, extensive studies on the parent alcohol, 3-methoxy-1-propanol (3M1P), provide significant insight into the degradation of the carbon skeleton. Advanced oxidation processes often employ highly reactive species like hydroxyl radicals (OH•) to initiate the degradation of organic compounds. researchgate.netnih.gov

The 3-methoxy-1-propanol molecule presents several distinct sites for hydrogen abstraction. Theoretical studies indicate that the C-H bonds adjacent to the oxygen atoms of the ether and alcohol groups are preferentially attacked by hydroxyl radicals. researchgate.netnih.gov This is because the oxygen atoms can stabilize the resulting radical on the adjacent carbon.

The primary sites of H-atom abstraction from the 3-methoxy-1-propanol backbone are the three secondary (-CH₂-) carbon atoms, resulting in the formation of three main alkyl radical intermediates. acs.org The abstraction from the terminal methyl group is a less significant pathway. researchgate.netnih.gov

| Site of H-Abstraction | Resulting Alkyl Radical Intermediate | Significance |

|---|---|---|

| C1 (-CH₂OH) | CH₃OCH₂CH₂C•HOH | Major |

| C2 (-CH₂-) | CH₃OCH₂C•HCH₂OH | Major |

| C3 (-OCH₂-) | CH₃OC•HCH₂CH₂OH | Major |

| C4 (CH₃O-) | •CH₂OCH₂CH₂CH₂OH | Minor |

Following the initial hydrogen abstraction and alkyl radical formation, these radicals react rapidly with molecular oxygen (O₂) in the atmosphere or an oxygenated aqueous environment to form peroxy radicals ([3M1P-O₂]•). researchgate.netnih.gov These peroxy radicals undergo further complex reactions, often involving nitric oxide (NO) in atmospheric conditions, to yield alkoxy radicals ([3M1P-O]•). researchgate.netnih.gov The subsequent decomposition and rearrangement of these alkoxy radicals lead to the formation of stable, smaller carbonyl compounds.

Major degradation products identified from the oxidation of 3-methoxy-1-propanol include:

Methyl Formate researchgate.netnih.govacs.org

3-Hydroxypropyl Formate researchgate.netnih.gov

Glycolaldehyde researchgate.netnih.govacs.org

3-Methoxypropanal researchgate.netnih.govacs.org

These products result from the cleavage of C-C bonds within the parent molecule's backbone following the initial radical attack. acs.org The specific distribution of these products depends on the initial site of hydrogen abstraction.

Oxidation by Sulfate (B86663) Radicals (SO4•–) in Aqueous Systems

The sulfate radical (SO₄•⁻) is a potent oxidant that plays a significant role in the degradation of organic compounds in aqueous environments. figshare.comacs.org Its reaction with saturated organic compounds, such as alkyl methanesulfonates, typically proceeds via hydrogen abstraction. acs.orgacs.org

The reactivity of alkyl methanesulfonates with sulfate radicals is influenced by the molecular structure, particularly the length of the carbon chain. acs.org Generally, the second-order rate constants for these reactions increase with an increasing number of carbon atoms. acs.org For instance, at 298 K, ethyl sulfate shows a higher rate constant than methyl sulfate. acs.org This trend is observed as additional –CH₂ groups are added to the alkyl chain, providing more sites for hydrogen abstraction. acs.org

Table 1: Second-Order Rate Constants for the Reaction of Sulfate Radicals with Selected Organosulfur Compounds at 298 K

| Compound | Formula | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|

| Methyl Sulfate (MS) | CH₃SO₄⁻ | (2.4 ± 0.1) × 10⁵ |

| Ethyl Sulfate (ES) | C₂H₅SO₄⁻ | (4.6 ± 1.0) × 10⁵ |

| Methanesulfonate (MSA) | CH₃SO₃⁻ | Data not specified in search results |

| Hydroxymethanesulfonate (HMS) | (OH)CH₂SO₃⁻ | (7.3 ± 0.1) × 10⁶ |

This table is generated based on data for illustrative alkyl sulfates and sulfonates to demonstrate reactivity trends. acs.org

Sulfur-containing functional groups, such as the methanesulfonate (–OSO₂CH₃) group, exhibit a deactivating effect on the oxidation kinetics of alkyl compounds by radicals like SO₄•⁻ and •OH. acs.orgacs.org This reduced reactivity is attributed to the strong electron-withdrawing nature of the sulfonate and sulfate groups. acs.orgacs.org By lowering the electron density on the adjacent carbon-hydrogen bonds, these groups make hydrogen abstraction less favorable. acs.org

Studies comparing alkyl sulfates and sulfonates to their non-substituted alcohol counterparts show that the organosulfur compounds generally have lower reaction rate constants. acs.orgacs.org The deactivating effect is significant, positioning the reactivity of these compounds lower than other organics with the same carbon number. acs.orgacs.org Among sulfur functional groups, the sulfonate (–SO₃⁻) group has been observed to have a stronger deactivating effect than the sulfate (–OSO₃⁻) group, potentially due to its higher charge density. acs.orgacs.org This electron-withdrawing effect is a key factor in determining the atmospheric lifetime and degradation pathways of such organosulfur compounds. acs.org

Specific Reaction Pathways of Alkyl Methanesulfonates

Reaction with Hydrogen Peroxide: Peroxide Formation Mechanisms

Alkyl methanesulfonates react with hydrogen peroxide in the presence of a base to form alkyl hydroperoxides. acs.org This transformation is a typical bimolecular nucleophilic substitution (Sₙ2) reaction. acs.org The mechanism involves the backside attack of the hydroperoxy anion (HOO⁻), formed from the deprotonation of hydrogen peroxide by the base, on the carbon atom bearing the methanesulfonate leaving group. acs.org

This Sₙ2 pathway results in an inversion of stereochemical configuration at the carbon center. acs.org For example, the reaction of optically active 2-heptyl methanesulfonate with hydrogen peroxide produces 2-heptyl hydroperoxide with an inverted configuration. acs.org The methanesulfonate anion is an effective leaving group, facilitating this nucleophilic displacement. While hydrogen peroxide itself is a nucleophile, its conjugate base, the hydroperoxy anion, is significantly more potent, making a basic medium crucial for the reaction.

Formation of Sulfonium (B1226848) Salts with Aryl Methyl Sulfides: Kinetic Studies

Alkyl methanesulfonates are effective alkylating agents that can react with nucleophilic sulfur compounds, such as aryl methyl sulfides, to form sulfonium salts. oup.com A kinetic study of the reaction between various aryl methyl sulfides and alkyl methanesulfonates has shown that the reaction proceeds via a bimolecular nucleophilic substitution mechanism. oup.com

The reaction involves the sulfide's sulfur atom acting as a nucleophile, attacking the alkyl group of the methanesulfonate and displacing the methanesulfonate anion. oup.com The kinetic parameters, including activation parameters and substituent effects, are consistent with an Sₙ2-type reaction. oup.com The rate of reaction is sensitive to steric effects; for example, the reaction is faster with methyl methanesulfonate than with ethyl methanesulfonate, which is characteristic of Sₙ2 reactions where steric hindrance at the reaction center slows the rate. oup.com

Table 2: Kinetic Data for the Reaction of p-CH₃C₆H₄SCH₃ with Alkyl Methanesulfonates

| Alkyl Methanesulfonate (CH₃SO₃R) | Temperature (°C) | k x 10⁵ (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|---|

| R = Me | 100 | 2.58 | 23.3 | -20.6 |

This table is generated based on data for the reaction of an aryl methyl sulfide (B99878) with methyl and ethyl methanesulfonates to illustrate kinetic trends. oup.com

Advanced Analytical Methodologies for 3 Methoxy 1 Propanol Methanesulfonate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation, identification, and quantification of 3-Methoxy-1-propanol (B72126) methanesulphonate. Given its nature as a sulfonate ester, which is often considered a potential genotoxic impurity (PGI), highly sensitive and selective techniques are required. researchgate.netchromatographyonline.comscirp.orgijalsr.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Determination

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like sulfonate esters. glsciences.com For 3-Methoxy-1-propanol methanesulphonate, GC-MS provides high selectivity and sensitivity, which is essential for trace-level detection. The methodology typically involves a GC system to separate the analyte from the sample matrix, followed by a mass spectrometer to detect and quantify the compound based on its specific mass-to-charge ratio.

Static Headspace Injection: This sample introduction technique is particularly useful for analyzing residual impurities in solid or liquid samples, such as active pharmaceutical ingredients (APIs). In this method, the sample is heated in a sealed vial, allowing volatile impurities like this compound to partition into the gas phase (headspace). A portion of this headspace gas is then injected into the GC-MS system. This technique minimizes matrix effects and prevents contamination of the GC inlet and column. For sulfonate esters, derivatization is often employed prior to headspace GC-MS analysis to improve volatility and detection. pqri.org

A typical GC-MS method for sulfonate esters would utilize a capillary column (e.g., InertCap 5MS) with a temperature program designed to separate the target analyte from other components. glsciences.com The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the analyte's mass spectrum. chromatographyonline.comglsciences.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that are non-volatile or thermally labile. While this compound can be analyzed by GC, HPLC offers an alternative approach, especially when derivatization is employed to enhance detection. jst.go.jpnih.govresearchgate.net

UV Detection: Standard HPLC with UV detection can be challenging for simple alkyl sulfonates as they lack a strong chromophore, resulting in poor sensitivity. nih.gov To overcome this limitation, pre-column derivatization is necessary. A derivatizing agent that contains a chromophore is reacted with the sulfonate ester, and the resulting derivative is then analyzed by HPLC-UV. nih.govresearchgate.netmdpi.com This approach significantly improves the limit of quantification (LOQ), making it suitable for trace impurity analysis. researchgate.net

The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.compnrjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for high-sensitivity trace analysis of genotoxic impurities. scirp.orgijalsr.orgnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. For this compound, an LC-MS/MS method would be the preferred choice for quantification at the parts-per-million (ppm) level required by regulatory guidelines. scirp.orgnih.gov

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and reduces background noise, leading to very low detection limits. ijalsr.orgnih.gov Different ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be evaluated to achieve the best ionization efficiency for the target analyte or its derivatives. nih.govsigmaaldrich.comnih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for accurate and reliable analysis, especially at trace levels. For sulfonate esters, derivatization is a common strategy to enhance detectability and improve chromatographic performance. enovatia.com

Use of Derivatization Reagents

The choice of derivatization reagent depends on the analytical technique being used. The goal is to convert the analyte into a product that is more easily detected.

Sodium Dibenzyldithiocarbamate (B1202937): This reagent is used for the derivatization of methanesulfonate (B1217627) esters for analysis by HPLC-UV. nih.gov The reaction introduces a dibenzyldithiocarbamate moiety, which has a strong UV chromophore, allowing for sensitive detection. nih.govresearchgate.net This method has been successfully applied to the quantitative analysis of methanesulfonate genotoxic impurities in pharmaceutical drugs. nih.gov

Pentafluorophenylthiolate (Pentafluorothiophenol): This reagent is used for the derivatization of sulfonate esters prior to GC-MS analysis. The reaction with pentafluorothiophenol (B1630374) forms a stable, volatile derivative that is readily detectable by GC-MS. This approach has been validated for the kinetic modeling of sulfonate ester formation and degradation. pqri.orgenovatia.com

The table below summarizes common derivatization strategies for sulfonate esters.

Table 1: Derivatization Reagents for Sulfonate Ester Analysis

| Derivatization Reagent | Analytical Technique | Purpose |

|---|---|---|

| Sodium Dibenzyldithiocarbamate | HPLC-UV | Introduces a strong UV chromophore for enhanced sensitivity. nih.govresearchgate.net |

| Pentafluorothiophenol | GC-MS | Forms a stable and volatile derivative suitable for GC analysis. pqri.orgenovatia.com |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments. The methyl group of the methoxy (B1213986) moiety (-OCH₃) would appear as a singlet around 3.3 ppm. The protons of the propyl chain would show distinct multiplets. The methylene (B1212753) group attached to the sulfonate oxygen (-CH₂-OSO₂) would be the most downfield-shifted of the chain protons, likely appearing as a triplet around 4.3-4.5 ppm due to the strong electron-withdrawing effect of the methanesulfonyl group.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon of the methyl group on the methoxy moiety would be around 59 ppm, while the methyl carbon of the methanesulfonyl group would be further downfield. The methylene carbon attached to the sulfonate oxygen would be the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonate ester group. Key expected peaks include:

Asymmetric S=O stretching: ~1350-1380 cm⁻¹ (strong)

Symmetric S=O stretching: ~1170-1190 cm⁻¹ (strong)

S-O-C stretching: ~900-1000 cm⁻¹

Mass Spectrometry (MS): In a mass spectrometer using electron ionization (EI), the molecular ion peak might be weak or absent. The fragmentation pattern would be key for identification. Expected fragments would arise from the cleavage of the S-O and C-O bonds, leading to characteristic ions such as [CH₃SO₂]⁺ (m/z 79) and fragments of the 3-methoxypropyl chain. For LC-MS with soft ionization techniques like ESI or APCI, protonated molecules [M+H]⁺ or adducts with mobile phase components (e.g., [M+Na]⁺, [M+NH₄]⁺) would be observed, providing molecular weight information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methoxy-1-propanol methanesulfonate, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methoxy group protons (-OCH₃) are expected to appear as a singlet, being shielded by the adjacent oxygen atom. The protons of the methoxy group on the sulfonate moiety (-SO₂CH₃) will also present as a singlet but at a different chemical shift due to the influence of the strongly electron-withdrawing sulfonyl group. The methylene protons of the propyl chain will appear as multiplets, with their chemical shifts influenced by their proximity to the oxygen and methanesulfonate groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon of the methoxy group (-OCH₃) will be found at a characteristic chemical shift. The carbons of the propyl chain will have their resonances influenced by the neighboring oxygen and methanesulfonate functionalities. The carbon of the methoxy group attached to the sulfonyl group (-SO₂CH₃) will also have a characteristic chemical shift.

Predicted NMR Data for 3-Methoxy-1-propanol Methanesulfonate:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃-O- | ~3.3 (s, 3H) | ~59 |

| -O-CH₂- | ~3.5 (t, 2H) | ~68 |

| -CH₂-CH₂- | ~2.0 (quint, 2H) | ~28 |

| -CH₂-OSO₂- | ~4.3 (t, 2H) | ~69 |

| CH₃-SO₂- | ~3.0 (s, 3H) | ~37 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, quint = quintet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methoxy-1-propanol methanesulfonate is expected to show characteristic absorption bands for the ether, and methanesulfonate groups.

The most prominent peaks in the IR spectrum will be due to the sulfonate group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds will result in strong absorption bands. The C-O stretching of the ether linkage and the C-S stretching of the methanesulfonate group will also be observable.

Characteristic IR Absorption Bands for 3-Methoxy-1-propanol Methanesulfonate:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1070-1150 |

| S=O (sulfonate) | Asymmetric Stretching | 1340-1380 researchgate.netroyalsocietypublishing.org |

| S=O (sulfonate) | Symmetric Stretching | 1150-1180 researchgate.netroyalsocietypublishing.org |

| C-S (sulfonate) | Stretching | 700-800 researchgate.netroyalsocietypublishing.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and for analyzing its fragmentation patterns, which can provide valuable structural information.

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. The experimentally determined accurate mass can then be compared to the calculated exact mass of the proposed molecular formula (C₅H₁₂O₄S for 3-Methoxy-1-propanol methanesulfonate) to confirm the elemental composition. The exact mass of 3-Methoxy-1-propanol methanesulfonate is 168.0456 Da.

Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, the molecular ion of 3-Methoxy-1-propanol methanesulfonate can undergo fragmentation. The analysis of these fragment ions provides insights into the molecule's structure. A common fragmentation pathway for sulfonates involves the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. aaqr.org Other potential fragmentations include cleavage of the C-O and C-C bonds of the propyl chain.

Predicted Key Fragments in the Mass Spectrum of 3-Methoxy-1-propanol Methanesulfonate:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formation Pathway |

| 168 | [C₅H₁₂O₄S]⁺ | Molecular Ion |

| 104 | [C₅H₁₂O₂]⁺ | Loss of SO₂ |

| 89 | [C₄H₉O₂]⁺ | Cleavage of the terminal C-C bond and loss of CH₃ |

| 75 | [C₃H₇O₂]⁺ | Cleavage of the C-O bond of the ether |

| 59 | [C₂H₃O₂]⁺ | Further fragmentation |

| 45 | [C₂H₅O]⁺ | Cleavage of the C-C bond adjacent to the ether oxygen |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanisms and Kinetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule and its reactive behavior. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, enabling the detailed study of reaction pathways and kinetics.

The electronic structure dictates the fundamental chemical properties of a molecule, while its conformation influences reactivity and physical properties. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to optimize the molecular geometry and determine the most stable conformations. nih.gov For a flexible molecule like 3-Methoxy-1-propanol (B72126) methanesulphonate, multiple low-energy conformers exist due to rotation around its single bonds.

Theoretical studies on related molecules, such as methoxyphenols, have used quantum calculations to benchmark structural parameters against experimental data, confirming the accuracy of the computational results. nih.gov Such calculations can reveal details about intramolecular interactions, bond lengths, bond angles, and the distribution of electron density, which are essential for predicting the molecule's reactivity. nih.gov For instance, the analysis of the electronic structure would identify which sites are electron-rich or electron-poor, indicating likely points of electrophilic or nucleophilic attack.

A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. researchgate.net A well-studied proxy for the reactivity of the alkyl chain in 3-Methoxy-1-propanol methanesulphonate is the atmospheric degradation of its parent alcohol, 3-Methoxy-1-propanol (3M1P), initiated by hydroxyl (OH) radicals. researchgate.netnih.gov This process is critical for determining the atmospheric lifetime and impact of volatile organic compounds. nih.gov

Computational studies have investigated the hydrogen atom abstraction from 3M1P by OH radicals in great detail using high-level quantum chemical methods like M06-2X with the 6-311++G(d,p) basis set, often refined with single-point energy corrections from CCSD(T). researchgate.netnih.govmostwiedzy.plpg.edu.pl The reaction proceeds through several parallel pathways, corresponding to the abstraction of a hydrogen atom from different positions on the molecule:

Abstraction from the methoxy (B1213986) group (-OCH₃)

Abstraction from the Cα methylene (B1212753) group (-CH₂-OH)

Abstraction from the Cβ methylene group (-CH₂-)

Abstraction from the Cγ methylene group (-O-CH₂-)

Abstraction from the hydroxyl group (-OH)

For each pathway, calculations identify the formation of a pre-reactive complex, where the reactants are held together by weak intermolecular forces, followed by a transition state leading to the products (a water molecule and an alkyl radical). researchgate.net Transition state analysis is key to understanding the reaction kinetics, as the energy barrier at the transition state determines the rate of that specific reaction channel. researchgate.net The geometry of the transition state reveals the nature of the bond-breaking and bond-forming processes. researchgate.net Studies on 3M1P show that the primary attack occurs on the hydrogen atoms bonded to carbon atoms adjacent to the ether oxygen atom. nih.gov

Quantum chemical calculations allow for the prediction of key thermochemical and kinetic parameters that govern a reaction. researchgate.net For the degradation of 3-Methoxy-1-propanol (3M1P) by OH radicals, these parameters have been calculated with high accuracy. researchgate.netnih.gov

Thermochemical Parameters: A crucial thermochemical parameter is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. Lower BDE values for a C-H bond indicate a higher susceptibility to hydrogen abstraction. Calculations using the M06-2X/6-311++G(d,p) level of theory have determined the BDEs for various C-H bonds in 3M1P, showing which hydrogen atoms are most easily abstracted. researchgate.net

| Bond Position | BDE (kcal mol⁻¹) |

|---|---|

| Cα–H (in -CH₂OH) | 95.5 |

| Cβ–H (in -CH₂CH₂CH₂-) | 99.0 |

| Cγ–H (in -OCH₂-) | 94.6 |

| CH₃–H (in -OCH₃) | 100.5 |

| Abstraction Site | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (%) |

|---|---|---|

| Cα–H | 0.54 × 10⁻¹¹ | 29.2 |

| Cβ–H | 0.14 × 10⁻¹¹ | 7.6 |

| Cγ–H | 1.14 × 10⁻¹¹ | 61.6 |

| CH₃–H | 0.02 × 10⁻¹¹ | 1.1 |

| O–H | 0.01 × 10⁻¹¹ | 0.5 |

| Overall | 1.85 × 10⁻¹¹ | 100 |

These kinetic data are instrumental in atmospheric models for predicting the tropospheric lifetime of the compound, which for 3M1P is estimated to be around 15 hours. researchgate.netnih.gov

Molecular Modeling and Simulations

While quantum mechanics describes the electronic structure of a few molecules with high accuracy, molecular modeling and simulation techniques are used to study the behavior of larger systems or systems over longer timescales, such as molecules in a liquid or gas phase.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD generates a trajectory that describes how the positions and velocities of particles in a system evolve. mdpi.com

For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. Instead of just identifying a few minimum energy structures (as in quantum chemical optimizations), MD can reveal the dynamic equilibrium between different conformers, the pathways for conformational transitions, and the relative populations of different shapes the molecule might adopt in a solution or at an interface. mdpi.com This provides a more realistic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its interactions with other molecules, such as solvents or biological macromolecules.

Predicting the thermodynamic properties of a compound in a liquid phase is essential for understanding its environmental fate and partitioning. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemistry with statistical thermodynamics to predict these properties. d-nb.infowikipedia.org

COSMO-RS first uses a quantum chemical calculation (typically DFT) to determine the screening charge density on the surface of a molecule as if it were in a perfect conductor. wikipedia.org This surface charge information is then used in a statistical mechanics framework to calculate the chemical potential of the molecule in any liquid or mixture. wikipedia.org From the chemical potential, a wide range of thermodynamic properties can be derived, including:

Vapor Pressure: Essential for determining if a compound is volatile, semi-volatile, or low-volatile. capes.gov.br

Solubility: Predicts how well the compound dissolves in different solvents, such as water. capes.gov.br

Activity Coefficients: Describes the deviation from ideal behavior in a mixture, crucial for understanding partitioning between phases (e.g., air-water partitioning). copernicus.org

Acidity (pKa): Can be estimated from the free energy difference between the neutral and deprotonated species. copernicus.org

The COSMOtherm software implements the COSMO-RS methodology. d-nb.info It has been successfully applied to the class of organosulfates to estimate their thermodynamic properties, which are critical for their stability and impact as components of atmospheric secondary organic aerosols (SOA). d-nb.infocapes.gov.brcopernicus.org Studies on various atmospherically relevant organosulfates show they are semi-volatile or low-volatile compounds with high water solubility due to a high degree of dissociation. capes.gov.br As this compound is an organosulfate, the COSMO-RS/COSMOtherm approach is directly applicable for predicting its thermodynamic properties and environmental behavior. d-nb.info

Development of Predictive Models for Reactivity and Environmental Fate

The development of predictive models is a cornerstone of modern computational chemistry and toxicology, providing essential insights into the behavior of chemical compounds in both biological and environmental systems. For a compound like this compound, where extensive empirical data may be limited, in silico models are invaluable for forecasting its reactivity and ultimate environmental fate. These models utilize the molecular structure of a compound to predict its physicochemical properties, reaction kinetics, and distribution across various environmental compartments.

Predictive Models for Chemical Reactivity

The reactivity of this compound is largely dictated by the methanesulphonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity is a key determinant of its biological and environmental interactions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity, which can include chemical reactivity. wikipedia.orglibretexts.org These models are built by correlating molecular descriptors—numerical representations of molecular properties—with experimentally determined reactivity data for a series of related compounds. For direct-acting electrophilic compounds like methanesulphonates, reactivity can be modeled by considering parameters related to electrophilicity and hydrophobicity. nih.gov

For this compound, a QSAR model for reactivity would likely incorporate the following types of descriptors:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. The Lowest Unoccupied Molecular Orbital (LUMO) energy is a critical descriptor, as a lower LUMO energy indicates greater susceptibility to nucleophilic attack. Partial atomic charges on the sulfur atom and the carbon atom adjacent to the sulfonate group are also crucial for predicting reaction sites.

Steric Descriptors: These describe the three-dimensional shape and size of the molecule, which can influence the accessibility of the reactive center to nucleophiles.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

The general form of a QSAR model is: Activity = f (Molecular Descriptors) + error wikipedia.org

A hypothetical QSAR model for predicting the hydrolysis rate constant (log k_hyd) of this compound might look like this:

log k_hyd = β₀ + β₁(LUMO) + β₂(q_C) + β₃(LogP)

Where β are coefficients determined by regression analysis, LUMO is the energy of the lowest unoccupied molecular orbital, q_C is the partial charge on the target carbon atom, and LogP represents hydrophobicity.

Table 1: Key Molecular Descriptors for Reactivity Modeling of this compound

| Descriptor Class | Specific Descriptor | Predicted Influence on Reactivity | Rationale |

| Electronic | LUMO Energy | Lower value increases reactivity | Indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| Electronic | Partial Atomic Charge (on α-carbon) | Higher positive charge increases reactivity | Enhances the electrophilic nature of the carbon atom bonded to the leaving group. |

| Electronic | Dipole Moment | Higher value may increase reactivity in polar solvents | Reflects the overall polarity of the molecule, influencing solvation and reaction kinetics. |

| Steric | Molar Volume / Molecular Surface Area | Increased bulk may decrease reactivity | Steric hindrance can impede the approach of a nucleophile to the reaction center. |

| Hydrophobicity | Octanol-Water Partition Coefficient (LogP) | Can influence partitioning into different phases, affecting reaction rates in multiphase systems. nih.gov | Affects the compound's concentration in non-polar microenvironments versus the aqueous phase where hydrolysis occurs. |

Hydrolysis Prediction

Hydrolysis is a primary degradation pathway for esters, particularly those with good leaving groups like methanesulphonates. Predictive models like the HYDROWIN™ program within the US EPA's EPI Suite™ can estimate acid- and base-catalyzed hydrolysis rate constants for various chemical classes, including esters and alkyl halides. epa.govepa.gov The model uses fragment contribution methods based on established structure-activity relationships to predict these rates. For this compound, the model would identify the sulfonate ester functional group and apply relevant equations to estimate its susceptibility to hydrolysis at different pH levels.

Predictive Models for Environmental Fate

Environmental fate models predict how a chemical moves and transforms in the environment. researchgate.net These models integrate physicochemical properties, reactivity, and characteristics of the environmental system to estimate concentrations and persistence in compartments such as air, water, soil, and sediment. researchgate.netmdpi.com

Multimedia Environmental Fate Models

Multimedia fugacity models, such as the Level III model in EPI Suite™, are widely used to predict the environmental distribution of organic chemicals. episuite.dev These models are based on the concept of fugacity (the "escaping tendency" of a chemical from a phase) and use a mass balance approach to calculate the partitioning of a chemical under steady-state conditions. utoronto.ca

The development of such a model for this compound requires several key input parameters, which themselves are often predicted using Quantitative Structure-Property Relationship (QSPR) models. nih.gov

Table 2: Predicted Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Predicted Value (Exemplary) | Prediction Method/Tool | Significance for Environmental Fate |

| Log K_ow (Octanol-Water Partition Coeff.) | 1.08 | Fragment contribution methods (e.g., KOWWIN™) | Governs partitioning between water and organic phases (e.g., lipids, soil organic carbon). Key input for many other models. epa.gov |

| Water Solubility | 5,000 mg/L | QSPR models based on Log K_ow (e.g., WSKOWWIN™) | Determines the maximum concentration in the aqueous phase, affecting transport in water. |

| Vapor Pressure | 0.01 Pa | Group contribution methods (e.g., MPBPWIN™) | Influences the likelihood of volatilization and partitioning into the atmosphere. |

| Henry's Law Constant | 1.0 x 10⁻⁴ Pa·m³/mol | Bond or group estimation methods (e.g., HENRYWIN™) | Describes the partitioning between air and water, indicating potential for volatilization from water bodies. |

| K_oc (Soil Organic Carbon-Water Partition Coeff.) | 20 L/kg | QSPR models based on Log K_ow (e.g., KOCWIN™) | Predicts the extent of sorption to soil and sediment, affecting mobility and bioavailability. nih.gov |

Note: The values presented are illustrative and based on typical outputs from estimation software like EPI Suite™. Actual values may vary.

Modeling Environmental Degradation and Persistence

Beyond partitioning, the persistence of a chemical is determined by its degradation rates.

Atmospheric Persistence: The atmospheric lifetime is often determined by the rate of reaction with hydroxyl (•OH) radicals. episuite.dev Models like AOPWIN™ estimate this reaction rate based on structural fragments, providing an atmospheric half-life.

Sorption: The tendency of a chemical to sorb to soil and sediment, predicted by the K_oc value, significantly impacts its fate. nih.gov Strong sorption can reduce a chemical's bioavailability for degradation and decrease its mobility in groundwater, effectively sequestering it in soil or sediment. lsu.edu

By integrating these predicted properties and degradation rates, a multimedia model can generate a holistic view of the compound's likely environmental behavior.

Table 3: Illustrative Output of a Level III Multimedia Fate Model for this compound

| Environmental Compartment | Predicted Distribution (%) | Dominant Fate Processes |

| Air | < 1% | Advection, Reaction with OH radicals |

| Water | 65% | Advection, Hydrolysis, Biodegradation |

| Soil | 30% | Sorption to organic matter, Biodegradation, Leaching |

| Sediment | 5% | Sorption, Burial, Biodegradation (Anaerobic) |

| Overall Persistence (Half-life) | Weeks to Months | Combination of hydrolysis and slow biodegradation |

Note: This table represents a hypothetical scenario for a moderately water-soluble and reactive compound released into a generic environment. The distribution is highly dependent on emission scenarios and specific environmental conditions.

Environmental Chemistry and Atmospheric Fate of Organosulfonates

Atmospheric Occurrence and Sources of Organosulfates and Related Species

Organosulfates are ubiquitous components of atmospheric secondary organic aerosol (SOA), detected in various environments globally, including rural, urban, forested, and coastal areas. copernicus.org They are characterized by a sulfate (B86663) ester functional group and contribute significantly to the organic mass of fine particulate matter (PM₂.₅). copernicus.orgnih.gov In the southeastern United States, for instance, organosulfates are estimated to account for up to 5-9% of the organic aerosol mass in PM₂.₅. copernicus.org

Contribution from Biogenic and Anthropogenic Precursors

The formation of organosulfates is intricately linked to both natural and human-caused emissions. The process typically involves reactions between volatile organic compounds (VOCs) and sulfate aerosols. copernicus.org

Biogenic Precursors: A significant portion of atmospheric organosulfates originates from biogenic VOCs. These include isoprene, monoterpenes (like α-pinene), sesquiterpenes, and 2-methyl-3-butene-2-ol (MBO), which are emitted in large quantities by vegetation. copernicus.orgd-nb.info

Anthropogenic Precursors: While biogenic VOCs are the primary organic ingredients, the necessary sulfate is largely anthropogenic, primarily from the combustion of fossil fuels which releases sulfur dioxide (SO₂). copernicus.orgd-nb.info This interaction makes organosulfates key tracers for anthropogenically influenced biogenic SOA. copernicus.orgd-nb.info Additionally, some organosulfates have been identified as arising from diesel and biodiesel emissions, as well as from anthropogenic VOCs like naphthalene (B1677914) and long-chain alkanes. copernicus.orgd-nb.info The precursor to the title compound, 3-Methoxy-1-propanol (B72126), is an anthropogenic solvent used in products like paints and cleaners, which can be released into the atmosphere. researchgate.net

Multiphase Chemical Processes in Atmospheric Aerosol Particles

Organosulfates are formed through complex multiphase chemical processes occurring within or on atmospheric aerosol particles. These reactions can happen in the condensed phase of aerosols, haze, fog, or clouds. acs.org

Several key formation pathways have been identified:

Reactive uptake of epoxides: One of the primary mechanisms is the reactive uptake of gas-phase epoxides (formed from the oxidation of VOCs like isoprene) onto acidic sulfate particles. copernicus.orgnih.gov

Radical-initiated reactions: Organosulfates can also be formed through the oxidation of VOCs initiated by sulfate radicals (SO₄⁻). researchgate.net

Nucleophilic substitution: The substitution of a nitrate (B79036) group in an organonitrate by sulfate can also yield an organosulfate. copernicus.org

The acidity of the aerosol particles is a critical factor, with increased acidity generally enhancing the formation of organosulfates. nih.govacs.orgnih.gov The presence of aerosol liquid water provides a medium for these aqueous-phase reactions to occur, and higher aerosol water content has been linked to increased sulfate production. acs.orgresearchgate.net

Atmospheric Degradation Pathways and Transformation

Once formed, organosulfates are not static components of aerosols; they undergo further chemical transformations that determine their atmospheric lifetime and impact. rsc.org

Heterogeneous Oxidation by Hydroxyl Radicals: Implications for Atmospheric Lifetimes of Alcohols and Organosulfates

A primary degradation pathway for organosulfates and their precursor alcohols is heterogeneous oxidation by hydroxyl radicals (•OH), the atmosphere's main cleansing agent. rsc.orgrsc.org This process involves reactions occurring at the gas-particle interface.

The reaction of •OH with organosulfates can lead to the formation of more functionalized or fragmented organosulfate species, as well as inorganic sulfate. rsc.orgacs.org This oxidative aging is an important sink for organosulfates, with estimated atmospheric lifetimes for some species against OH oxidation ranging from 10 to 16 days. rsc.orgnih.govnih.gov

For the precursor alcohol, 3-Methoxy-1-propanol (3M1P), the reaction with hydroxyl radicals is relatively rapid. The tropospheric lifetime of 3M1P is estimated to be around 15 hours, indicating swift degradation. researchgate.netresearchgate.net This rapid oxidation is the first step in its potential contribution to atmospheric chemistry, including the formation of secondary pollutants. researchgate.netresearchgate.net

| Method | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Experimental (Relative Rate) | (2.15 ± 0.28) × 10⁻¹¹ | researchgate.net |

| Computational | 1.85 × 10⁻¹¹ | researchgate.netresearchgate.net |

| Computational | 1.50 × 10⁻¹¹ | acs.org |

Formation of Secondary Organic Aerosols (SOA) and Associated Products

For example, isoprene-derived organosulfates have been shown to account for a majority of the isoprene-derived SOA observed in urban environments like Atlanta. researchgate.net The oxidation of 3-methyltetraol sulfate, an abundant organosulfate, by OH radicals produces low-volatility species such as carboxylic acids and aldehydes, which are key components of SOA. nih.gov The precursor, 3-Methoxy-1-propanol, upon its rapid degradation, has a moderate potential to contribute to the formation of photochemical smog and secondary pollutants. researchgate.netresearchgate.net

Formation of Organonitrates (ON) and Nitroxy-Organosulfates (NOS) via Heterogeneous Reactions on Mineral Surfaces

In addition to oxidation, existing organosulfates can undergo further reactions in the atmosphere to form other complex molecules. Organonitrates (ON) and nitroxy-organosulfates (NOS) are other important components of SOA. nih.govacs.org

Recent studies have shown that organosulfates adsorbed on the surfaces of mineral dust particles (such as hematite (B75146) and kaolinite) can react with nitrogen oxides (like HNO₃ and NO₂). acs.orgnih.gov These heterogeneous reactions can lead to the formation of a complex mixture of organonitrates and nitroxy-organosulfates. nih.govacs.org This pathway is particularly relevant for the atmospheric processing of organosulfates during nighttime, when nitrate radical chemistry can be significant, or in regions with high concentrations of both mineral dust and nitrogen oxides. nih.govcopernicus.org For example, the reaction of α-pinene-derived organosulfates on mineral surfaces has been shown to produce various ON and NOS compounds, demonstrating a complex interplay between biogenic emissions, anthropogenic pollutants, and natural dust particles. nih.govacs.org

Modeling Atmospheric Processes and Impacts

Atmospheric models rely on detailed chemical mechanisms and reaction rates derived from laboratory experiments or computational chemistry. Without such foundational data, the atmospheric processes and impacts of a specific compound cannot be accurately simulated.

There is no available literature detailing the integration of experimental data for 3-Methoxy-1-propanol methanesulphonate into atmospheric chemical transport models (CTMs). CTMs require specific input parameters for each chemical species they simulate, including:

Rate constants for reactions with primary atmospheric oxidants (e.g., hydroxyl radical, ozone, nitrate radical).

Photolysis rates (quantum yields and absorption cross-sections).

Vapor pressure and other physical properties governing partitioning between gas and aerosol phases.

Deposition velocities .

No peer-reviewed studies containing these parameters for this compound could be identified.

The Photochemical Ozone Creation Potential (POCP) is an index used to evaluate the propensity of a volatile organic compound (VOC) to form ground-level ozone. The calculation of POCP values is a complex process that depends on the compound's atmospheric degradation mechanism and the reactivity of its breakdown products.

A prerequisite for assessing the POCP of a compound is a thorough understanding of its atmospheric degradation pathways and the yields of its various oxidation products. As no studies on the atmospheric degradation of this compound were found, it is not possible to provide an assessment of the POCP of its degradation products. Consequently, there are no calculated POCP values for this specific compound to present in a data table.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate and Activated Leaving Group in Chemical Transformations

3-Methoxy-1-propanol (B72126) methanesulphonate, also known as 3-methoxypropyl methanesulfonate (B1217627), serves as a crucial building block in organic synthesis primarily due to the exceptional leaving group ability of the methanesulphonate (mesylate) group. The transformation of the hydroxyl group in 3-methoxy-1-propanol into a mesylate group dramatically enhances its reactivity towards nucleophilic substitution reactions. This activation is a common strategy in organic chemistry to convert a poorly leaving hydroxyl group into a group that is readily displaced.

The methanesulphonate anion is highly stabilized by resonance, making it an excellent leaving group. This property allows for the efficient reaction of 3-methoxy-1-propanol methanesulphonate with a wide range of nucleophiles under relatively mild conditions. The general scheme for this transformation involves the reaction of 3-methoxy-1-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine.

The resulting 3-methoxypropyl methanesulfonate is a potent alkylating agent. The electrophilic carbon atom attached to the mesylate group is susceptible to attack by various nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the stable methanesulfonate anion. This reactivity is fundamental to its role as a synthetic intermediate, enabling the introduction of the 3-methoxypropyl moiety into a diverse array of molecules.

| Property | Value |

|---|---|

| Chemical Formula | C5H12O4S |

| Molecular Weight | 168.21 g/mol |

| CAS Number | 127686-58-2 |

| Appearance | Liquid (predicted) |

| Boiling Point | Not precisely determined, but expected to be higher than the precursor 3-methoxy-1-propanol (151 °C) |

Utilization in Functional Group Interconversions

The activated nature of this compound makes it a highly effective reagent for functional group interconversions. This process involves the transformation of one functional group into another, a cornerstone of synthetic organic chemistry. The 3-methoxypropyl group can be readily introduced into various molecules through nucleophilic substitution reactions, effectively changing the functionality of the starting material.

A prime example of its application is in the synthesis of amines. Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of this compound to yield the corresponding N-alkylated products. For instance, the reaction with ammonia (B1221849) or a primary amine can be used to synthesize 3-methoxypropylamine (B165612) or N-substituted 3-methoxypropylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Similarly, phenols can be O-alkylated using this compound in the presence of a base. The phenoxide ion, a potent nucleophile, displaces the mesylate group to form a 3-methoxypropyl aryl ether. This transformation is significant in modifying the properties of phenolic compounds, for example, to enhance their biological activity or to protect the hydroxyl group during a multi-step synthesis.

Other nucleophiles such as azide (B81097) and cyanide ions can also be employed to introduce new functionalities. The reaction with sodium azide yields 3-methoxypropyl azide, which can be further reduced to 3-methoxypropylamine or used in click chemistry reactions. Reaction with potassium cyanide would produce 4-methoxybutanenitrile, a precursor to carboxylic acids, amines, and other nitrogen-containing compounds.

| Nucleophile | Product | Functional Group Transformation |

|---|---|---|

| Ammonia (NH3) | 3-Methoxypropylamine | Hydroxyl to Primary Amine |

| Phenoxide (ArO-) | 3-Methoxypropyl aryl ether | Hydroxyl to Ether |

| Azide (N3-) | 3-Methoxypropyl azide | Hydroxyl to Azide |

| Cyanide (CN-) | 4-Methoxybutanenitrile | Hydroxyl to Nitrile |

Exploration in Polymer and Advanced Materials Chemistry

The reactivity of this compound also extends into the realm of polymer and advanced materials chemistry. Its ability to introduce the flexible and hydrophilic 3-methoxypropyl group makes it a candidate for modifying existing polymers or as a component in the synthesis of new polymeric materials with tailored properties.

Furthermore, the compound can be utilized in polymer grafting, a technique used to modify the surface or bulk properties of a polymer. By reacting this compound with a polymer backbone containing nucleophilic sites, it is possible to attach 3-methoxypropyl side chains. This "grafting to" approach can be used to impart new properties to the original polymer, such as increased hydrophilicity, improved biocompatibility, or altered mechanical properties.

The development of block copolymers is another potential application. A polymer chain with a terminal nucleophilic group could be reacted with this compound to introduce the 3-methoxypropyl end-group. This functionalized polymer could then act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer with distinct segments and potentially unique self-assembly behaviors.

While direct, large-scale industrial applications of this compound in materials science are still emerging, its potential as a versatile building block for creating functional polymers and advanced materials is an active area of research.

Future Research Trajectories for 3 Methoxy 1 Propanol Methanesulfonate

Elucidation of Undiscovered Reaction Mechanisms and Pathways in Diverse Chemical Environments

A primary avenue for future research lies in mapping the complete mechanistic landscape of 3-Methoxy-1-propanol (B72126) methanesulfonate (B1217627). The hydrolysis of sulfonate esters, for instance, can proceed through multiple pathways, with arguments supporting both stepwise addition-elimination mechanisms involving a pentacoordinate intermediate and concerted mechanisms with a single transition state. acs.org The prevailing mechanism is highly dependent on the specific reaction conditions. eurjchem.com

Current understanding is largely based on general studies of sulfonate esters, which indicate that their formation is favored in conditions of high sulfonic acid and alcohol concentrations with minimal water content. enovatia.comacs.orgresearchgate.net However, the specific kinetics and mechanisms for 3-Methoxy-1-propanol methanesulfonate in a variety of chemical environments remain largely uncharted.

Future investigations should focus on:

Non-aqueous and Biphasic Systems: Characterizing reaction pathways in organic solvents or multiphase systems relevant to industrial synthesis and catalysis.

Photochemical and Electrochemical Conditions: Exploring novel reaction pathways initiated by light or electric current, which could lead to new synthetic utilities.

Biochemical Environments: Investigating the compound's stability and reactivity in the presence of enzymes and biological macromolecules to understand its potential interactions within living systems.

A detailed kinetic and mechanistic study under these diverse conditions will provide invaluable data for controlling its reactivity and designing new applications. acs.orgresearchgate.net

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Selectivity and Yield

The conventional synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride, often in the presence of an amine base. eurjchem.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research will be critical in developing greener, more selective, and higher-yielding synthetic routes.

Key areas for development include:

Green Solvents and Catalysts: An environmentally benign approach has been reported for other sulfonate esters using aqueous bases and greener solvents, a strategy that warrants investigation for 3-Methoxy-1-propanol methanesulfonate. eurjchem.com Research into solid acid catalysts or enzyme-mediated synthesis could further reduce environmental impact.

Enhanced Selectivity: In the synthesis of complex molecules with multiple hydroxyl groups, achieving regioselective sulfonylation is a major challenge. Developing new protecting group strategies or catalyst systems that can selectively target the desired alcohol functionality is a crucial goal.

These advancements will be essential for making the production of 3-Methoxy-1-propanol methanesulfonate more economically viable and environmentally responsible.

Advancements in Analytical Techniques for Trace Analysis and Real-Time Monitoring

As sulfonate esters are recognized as potential genotoxic impurities (PGIs) in pharmaceuticals, the development of highly sensitive analytical methods is paramount. nih.gov Significant progress has been made in the trace analysis of sulfonate esters using hyphenated chromatographic techniques.

Future research should aim to push the boundaries of detection and monitoring through:

Lowering Detection Limits: While current methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve detection limits in the parts-per-million (ppm) range, further advancements are needed to reach even lower concentrations, which may be required by future regulatory standards. japsonline.comresearchgate.net

Matrix-Agnostic Methods: Developing robust methods for the analysis of the compound in complex matrices, such as environmental samples or biological tissues, is crucial for comprehensive environmental and toxicological studies. This includes innovative sample preparation techniques to remove interfering substances. unibo.it

| Analytical Technique | Common Application | Typical Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Trace analysis of sulfonate ester impurities in drug substances. | ~2-5 ppm (µg/g) | japsonline.comresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous determination of multiple sulfonate esters in pharmaceuticals. | ~0.01-0.1 ppm for a 50 mg/mL solution | nih.govresearchgate.net |

| Probe Electrospray Ionization Mass Spectrometry (PESI-MS) | Real-time monitoring of reaction progress and intermediates. | Not applicable (used for qualitative/semi-quantitative real-time analysis) | shimadzu.com |

| High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) | Real-time detection of methanesulfonate in atmospheric particles. | Concentrations as low as <0.01 µg/m³ | plymsea.ac.uk |

Refinement of Computational Models for Enhanced Predictive Power in Complex Chemical Systems

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental work. For 3-Methoxy-1-propanol methanesulfonate, refining computational models can accelerate research in several key areas.

Future directions include:

Kinetic and Thermodynamic Modeling: Developing models that can accurately predict the rates of formation and degradation of the compound under various process conditions would be invaluable for process optimization and risk assessment. enovatia.compqri.org

Mechanism Elucidation: High-level quantum mechanical calculations can help distinguish between competing reaction pathways, such as the stepwise versus concerted mechanisms in hydrolysis, providing insights that are difficult to obtain experimentally. acs.org

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential toxicity and environmental impact of the compound and its degradation products, guiding safer chemical design.

Atmospheric Modeling: Models like the Atmospheric Cluster Dynamics Code have been used to understand the role of methanesulfonic acid in aerosol formation. plymsea.ac.ukcopernicus.orgcopernicus.org Similar models could be adapted to predict the atmospheric fate of 3-Methoxy-1-propanol methanesulfonate, should it be released into the environment.

Integrating these advanced computational models with experimental data will create a powerful feedback loop, enhancing predictive accuracy and guiding more efficient research.

Comprehensive Studies on Environmental Interactions and Broader Atmospheric Impacts in Changing Climates

The environmental fate of 3-Methoxy-1-propanol methanesulfonate is currently not well understood. However, research on related compounds, particularly methanesulfonic acid (MSA), provides a strong rationale for investigating its potential environmental and atmospheric impacts. MSA is a significant oxidation product of dimethyl sulfide (B99878) (DMS), which is emitted by marine phytoplankton, and it plays a role in atmospheric chemistry and climate. plymsea.ac.ukcopernicus.orgcopernicus.orgnih.gov

Future research must address:

Degradation Pathways: Determining the biotic and abiotic degradation pathways of 3-Methoxy-1-propanol methanesulfonate in soil and water. Its water-soluble precursor, 3-methoxy-1-propanol, is expected to be mobile in the environment, suggesting the ester could also be transported in aqueous systems before degradation. fishersci.com

Atmospheric Chemistry: Investigating if the compound, upon volatilization, can participate in atmospheric reactions. A key question is whether it can hydrolyze or be oxidized to form MSA. The formation of atmospheric MSA is known to be temperature-sensitive and influenced by humidity and the presence of other pollutants like nitrogen oxides. acs.orgusda.gov

Impact on Aerosol Formation: Given that MSA contributes to new particle formation and the growth of existing aerosol particles, it is crucial to determine if 3-Methoxy-1-propanol methanesulfonate or its degradation products could have a similar effect, thereby influencing cloud formation and Earth's radiative balance. copernicus.orgcopernicus.org